4-Chloroquinoline-3-carboxylic acid

Overview

Description

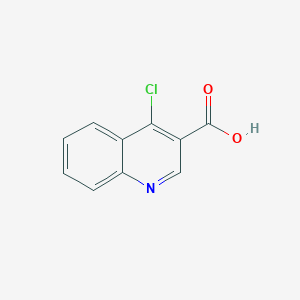

4-Chloroquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic compound that is a vital scaffold for leads in drug discovery . It is an essential segment of both natural and synthetic compounds .

Synthesis Analysis

The synthesis of 4-Chloroquinoline-3-carboxylic acid involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Molecular Structure Analysis

The structures of the compounds synthesized were characterized by spectroscopic methods . The molecular structure of 4-Chloroquinoline-3-carboxylic acid is similar to that of quinoline, which has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

The reaction of 2-mercaptoquinoline-3-carbaldehyde with malononitrile and thiophenol yields 2-amino-4-(phenylthio)-4H-thio-pyrano[2,3-b]quinoline-3-carbonitrile . This indicates that 4-Chloroquinoline-3-carboxylic acid can undergo various chemical reactions.Scientific Research Applications

Antimicrobial Activity

Scientific Field:

Medicinal Chemistry and Microbiology

Summary:

4-Chloroquinoline-3-carboxylic acid and its derivatives have demonstrated antimicrobial properties. Researchers have synthesized various derivatives of quinolines via efficient synthetic methods. These compounds were then tested in vitro against various microorganisms, including Aspergillus fumigatus, Trichophyton mentagrophytes, Microsporum Gypseum, Epidermophyton floccosum, and Candida albicans . The results indicate potential applications in combating fungal infections.

Experimental Procedure:

Results:

The synthesized compounds exhibit varying degrees of antimycotic activity against the tested fungal strains. Quantitative data on inhibition zones or minimum inhibitory concentrations (MIC) can be obtained from the experiments.

Multicomponent Reactions

Scientific Field:

Organic Synthesis and Chemical Biology

Summary:

Researchers have explored multicomponent reactions involving 4-Chloroquinoline-3-carboxylic acid derivatives. For instance, one-pot reactions with malononitrile or methyl 2-cyanoacetate, along with 4-hydroxy-2H-chromen-2-one or 4-hydroxy-6-methyl-2H-pyran-2-one, yield novel tetrazolylamino-quinolinyl-pyrano [3,2-c]chromenones and (pyranones) . These compounds may find applications as bioactive molecules or intermediates in drug development.

Experimental Procedure:

Results:

The multicomponent reactions yield structurally diverse compounds, expanding the chemical space for drug discovery and other applications.

Medicinal Chemistry

Scientific Field:

Pharmaceutical Sciences

Summary:

Quinoline derivatives, including 4-Chloroquinoline-3-carboxylic acid, serve as pharmacophores in drug design. Recent in vivo and in vitro screenings have highlighted their potential therapeutic benefits. These compounds may act as lead structures for novel drug development .

Experimental Procedure:

Results:

Researchers have reported promising outcomes, suggesting that quinoline-based compounds could lead to new drug candidates.

These applications demonstrate the versatility and significance of 4-Chloroquinoline-3-carboxylic acid in scientific research. As scientists continue to explore its properties, it may contribute to advancements in medicine and other fields . 🌟

Safety And Hazards

Future Directions

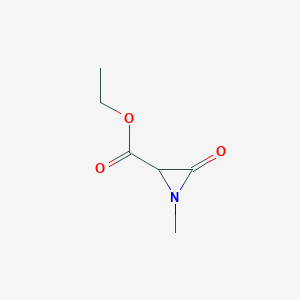

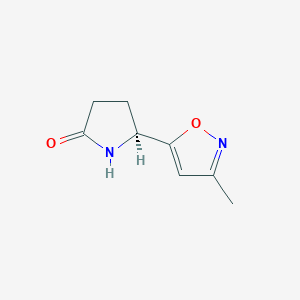

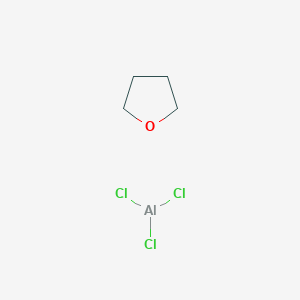

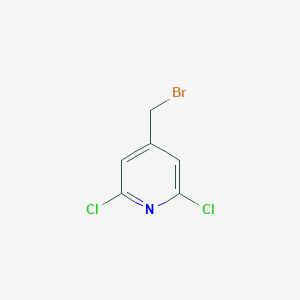

The future directions for 4-Chloroquinoline-3-carboxylic acid could involve its use in the synthesis of new drugs. Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . The synthesis of two synthetically versatile 4-quinolone-3-carboxylate building blocks by cyclopropanation-ring expansion of 3-chloroindoles with α-halodiazoacetates was recently reported .

properties

IUPAC Name |

4-chloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSCQRDGGJZGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591525 | |

| Record name | 4-Chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroquinoline-3-carboxylic acid | |

CAS RN |

179024-66-9 | |

| Record name | 4-Chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)

![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)